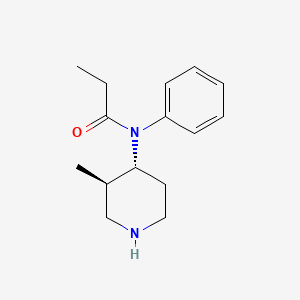
Tafluprost (free acid)-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tafluprost (free acid)-d4 contains four deuterium atoms at the 3/', 3/', 4/', and 4/' positions. It is intended for use as an internal standard for the quantification of tafluprost (free acid) by GC- or LC-mass spectrometry. A number of 17-phenyl trinor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile.
Applications De Recherche Scientifique
Corneal Penetration and Aqueous Humor Absorption
Tafluprost, a prostaglandin F2α analog, is noted for its therapeutic application in treating ocular hypertension and glaucoma. A study by Pellinen and Lokkila (2008) emphasized the comparable corneal penetration of preservative-free and preserved tafluprost into the rabbit aqueous humor. It concluded that the preservative benzalkonium chloride (BAK) does not significantly influence the corneal penetration of tafluprost, thus maintaining its therapeutic concentrations in the aqueous humor after topical administration (Pellinen & Lokkila, 2008).
Synthesis and Manufacturing
The synthesis and manufacturing of Tafluprost have been a subject of interest, given its role as an ocular hypotensive agent. Krupa et al. (2017) provided a detailed account of a novel, cost-effective convergent synthesis of Tafluprost. The study highlighted the use of Julia–Lythgoe olefination and described the preparation and identification of Tafluprost acid derivatives, showcasing the economical aspects of manufacturing such potent antiglaucoma agents (Krupa et al., 2017).
Angiogenic Effects
Tafluprost's angiogenic effects, especially its impact on COX-2-induced angiogenic activities on human umbilical vein endothelial cells (HUVECs), have been studied. Roh et al. (2012) investigated the angiogenic effects of AFP-172 (the free acid of tafluprost) on HUVECs and discovered that it stimulates proliferation, migration, and tube formation, primarily at certain concentrations. This indicates its potential role in angiogenesis-related therapeutic applications (Roh et al., 2012).
Metabolism and Tissue Distribution
The metabolism and ocular tissue distribution of Tafluprost have been subjects of extensive research. Fukano et al. (2011) explored the metabolism of Tafluprost in ocular tissues and evaluated the distribution of the drug and its metabolites in cynomolgus monkeys after ocular administration. The study found that Tafluprost and its metabolites were well absorbed into the ocular and systemic tissues, suggesting its effective pharmacokinetic properties for long-term intraocular pressure-lowering effects (Fukano et al., 2011).
Propriétés
Formule moléculaire |
C22H24D4F2O5 |
|---|---|
Poids moléculaire |
414.5 |
InChI |
InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2 |
Clé InChI |
KIQXRQVVYTYYAZ-CFBVNRQSSA-N |
SMILES |
O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O |
Synonymes |
AFP-172-d4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




